5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The presence of fluorine atoms in the structure enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,2-allenic ketones under mild conditions without the use of catalysts . This method is highly regioselective and yields the desired pyrazolo[1,5-a]pyrimidine derivatives efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential therapeutic properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities . The presence of fluorine atoms enhances its bioavailability and metabolic stability, making it a valuable candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and agrochemicals. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and the development of new pesticides .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness: 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both fluorophenyl and trifluoromethyl groups. These groups enhance the compound’s metabolic stability, lipophilicity, and binding affinity towards molecular targets . This makes it a valuable candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3/c14-9-3-1-8(2-4-9)10-7-11(13(15,16)17)20-12(19-10)5-6-18-20/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHFVMHNOJALDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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